6-Bromo-2-chloro-3-methyl-1,8-naphthyridine
CAS No.: 1260765-22-7
Cat. No.: VC15916869
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260765-22-7 |
---|---|
Molecular Formula | C9H6BrClN2 |
Molecular Weight | 257.51 g/mol |
IUPAC Name | 6-bromo-2-chloro-3-methyl-1,8-naphthyridine |
Standard InChI | InChI=1S/C9H6BrClN2/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3 |
Standard InChI Key | PCSSCYCZCMKFIF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC(=CN=C2N=C1Cl)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-bromo-2-chloro-3-methyl-1,8-naphthyridine is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol and an exact mass of 255.94 g/mol . The compound’s structure (Figure 1) includes a planar naphthyridine core, with bromine and chlorine atoms enhancing electrophilic reactivity. The methyl group at position 3 influences steric and electronic properties, affecting interactions with biomolecules.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₆BrClN₂ |
Molecular Weight | 257.51 g/mol |
Exact Mass | 255.94 g/mol |
LogP (Partition Coefficient) | 3.35 |
Topological Polar Surface Area | 25.78 Ų |
The high LogP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,8-naphthyridine derivatives typically involves Friedländer annulation or halogenation strategies. For 6-bromo-2-chloro-3-methyl-1,8-naphthyridine, a multi-step approach is employed:
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Core Formation: A Friedländer reaction between 2-aminonicotinaldehyde and methyl ketones under basic conditions yields the 1,8-naphthyridine scaffold .
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Halogenation: Sequential bromination and chlorination using PBr₃ and SO₂Cl₂ introduce halogens at positions 6 and 2, respectively .
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Methylation: A Suzuki-Miyaura coupling or nucleophilic substitution adds the methyl group at position 3 .
Table 2: Optimized Reaction Conditions for Halogenation
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Bromination | PBr₃, DMF | 80°C | 78 |
Chlorination | SO₂Cl₂, AlCl₃ | 25°C | 85 |
Recent advances utilize ionic liquids as green catalysts, enabling gram-scale synthesis in aqueous media with yields exceeding 90% .
Reactivity Profile
The compound participates in:
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Nucleophilic Substitution: Bromine and chlorine atoms are replaced by amines or alkoxides under basic conditions, forming derivatives like 6-amino-2-methoxy variants .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Stille) enable aryl group introductions, expanding structural diversity .
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Cyclization: Reacts with malononitrile to form tricyclic structures, useful in medicinal chemistry .
Biological Activities
Anticancer Properties
In vitro studies on similar compounds reveal:
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Cytotoxicity: IC₅₀ values of 1.21–12.86 mM against leukemia and lung cancer cells .
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage in HeLa cells .
The methyl group may improve cellular uptake, while bromine increases intercalation with DNA .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for αvβ3 integrin antagonists and EGFR inhibitors, critical in cancer therapy . For example:
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Cilengitide Analogues: Bromine enhances binding affinity to integrin receptors .
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Antiviral Agents: Modified derivatives inhibit HIV-1 protease with Ki values < 100 nM .
Material Science
In organic electronics, its planar structure facilitates π-π stacking, improving charge mobility in OLEDs .
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